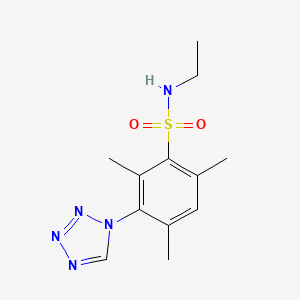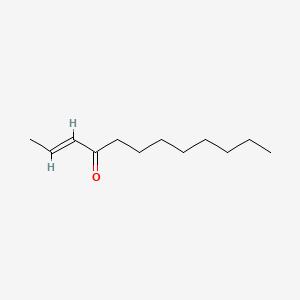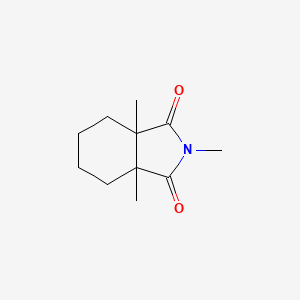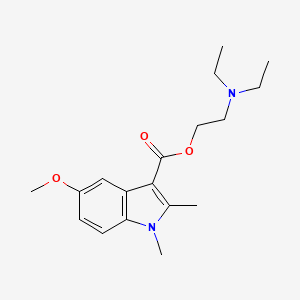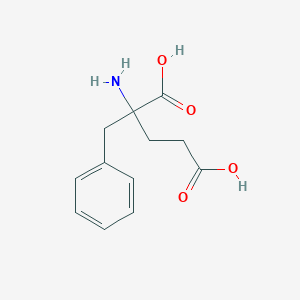
2-Benzylglutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylglutamic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of glutamic acid, where a benzyl group is attached to the second carbon of the glutamic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylglutamic acid typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by the introduction of the benzyl group. One common method is the use of benzyl bromide in the presence of a base to facilitate the substitution reaction. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Temperature: Room temperature to moderate heating (25-60°C)
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as:
Fermentation: Using genetically modified microorganisms to produce the compound from simpler precursors.
Catalytic Processes: Employing catalysts to enhance the efficiency and yield of the synthetic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylglutamic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The carboxyl groups can be reduced to form the corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: 2-Benzylglutamol
Substitution: Various benzyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Benzylglutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-Benzylglutamic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that modify proteins, leading to changes in protein function and activity. The benzyl group can also interact with hydrophobic pockets in proteins, affecting their stability and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamic Acid: The parent compound, widely used in protein synthesis and as a neurotransmitter.
Benzylglutamate: Another derivative with similar structural properties but different functional groups.
2-Phenylglutamic Acid: Similar to 2-Benzylglutamic acid but with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where the benzyl group plays a crucial role in the compound’s activity and interactions.
Eigenschaften
CAS-Nummer |
3183-16-2 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-amino-2-benzylpentanedioic acid |
InChI |
InChI=1S/C12H15NO4/c13-12(11(16)17,7-6-10(14)15)8-9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
GHBDJTAKZXGXIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
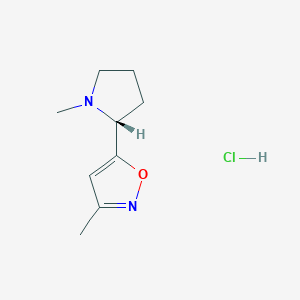
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)

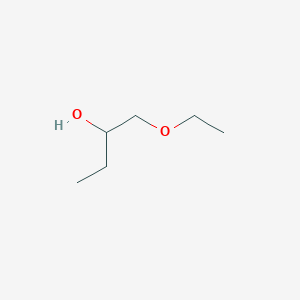
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide](/img/structure/B14152079.png)
